molecular formula C10H13ClN2 B1445397 2-(1H-Indol-1-yl)ethanamine hydrochloride CAS No. 13708-92-4

2-(1H-Indol-1-yl)ethanamine hydrochloride

Cat. No. B1445397
CAS RN: 13708-92-4
M. Wt: 196.67 g/mol
InChI Key: PDNBCHJJMKWATF-UHFFFAOYSA-N
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Description

“2-(1H-Indol-1-yl)ethanamine” is a chemical compound with the empirical formula C10H12N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-methylindole can react with 2-chloroethylamine hydrochloride in the presence of freshly powdered NaOH and tetrabutyl ammonium hydrogen sulfate to form 2-(2-Methyl-1H-indol-1-yl)ethan-1-amine .


Molecular Structure Analysis

The molecular weight of “2-(1H-Indol-1-yl)ethanamine” is 160.22 . The SMILES string representation of its structure is NCCN1C=CC2=CC=CC=C12 .


Physical And Chemical Properties Analysis

“2-(1H-Indol-1-yl)ethanamine” is a solid substance . It has a density of 1.1±0.1 g/cm3, a boiling point of 308.3±25.0 °C at 760 mmHg, and a flash point of 140.3±23.2 °C . It has 2 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Efflux Pump Inhibition in Antibacterial Research

  • The derivative 1‐(1H‐Indol‐3‐yl)ethanamine has shown significant activity as a Staphylococcus aureus NorA efflux pump inhibitor, enhancing the efficacy of ciprofloxacin against strains resistant to fluoroquinolones. This suggests its potential application in combating antibiotic resistance (Héquet et al., 2014).

Anti-Inflammatory Agent Development

  • Certain derivatives of 1-(1H-Indol-1-yl)ethanamine have been synthesized and evaluated for anti-inflammatory activities, indicating its use in the development of novel anti-inflammatory agents (Rehman et al., 2022).

Antimicrobial and Antifungal Activities

  • Novel imines of tryptamine, including derivatives of 1-(1H-Indol-1-yl)ethanamine, have exhibited significant antibacterial and antifungal activities, highlighting their potential in antimicrobial and antifungal drug development (Rajeswari & Santhi, 2019).

Anticancer Research

  • Indole derivatives, including 1-(1H-Indol-1-yl)ethanamine, have been investigated for their anticancer activities. Several synthesized derivatives have shown moderate-to-potent antiproliferative activities against various cancer cell lines, suggesting their potential role in cancer treatment research (Jiang, Xu, & Wu, 2016).

Safety and Hazards

“2-(1H-Indol-1-yl)ethanamine” is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is hazardous to the respiratory system .

Biochemical Analysis

Biochemical Properties

2-(1H-Indol-1-yl)ethanamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of neurotransmitters such as serotonin and melatonin. It interacts with several enzymes, including tryptophan hydroxylase and aromatic L-amino acid decarboxylase, which are involved in the biosynthesis of serotonin. The compound acts as a substrate for these enzymes, facilitating the conversion of tryptophan to serotonin. Additionally, this compound can interact with monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters, thereby influencing their levels in the brain .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate serotonin receptors, leading to changes in intracellular signaling cascades that affect mood, cognition, and behavior. The compound also impacts gene expression by regulating the transcription of genes involved in neurotransmitter synthesis and metabolism. Furthermore, this compound can alter cellular metabolism by affecting the production and degradation of neurotransmitters .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It binds to serotonin receptors, particularly the 5-HT receptors, which are G-protein-coupled receptors that mediate the effects of serotonin. This binding leads to the activation or inhibition of downstream signaling pathways, resulting in changes in cellular function. Additionally, this compound can inhibit the activity of monoamine oxidase, thereby increasing the levels of serotonin and other neurotransmitters in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged activation of serotonin receptors and increased neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter synthesis and improve mood and cognitive function. At high doses, it can lead to toxic or adverse effects, such as serotonin syndrome, characterized by excessive levels of serotonin in the brain. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis and degradation of neurotransmitters. It interacts with enzymes such as tryptophan hydroxylase, aromatic L-amino acid decarboxylase, and monoamine oxidase, which are crucial for the metabolism of serotonin and other neurotransmitters. The compound can affect metabolic flux and alter the levels of various metabolites in the brain .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as the serotonin transporter, which facilitates its entry into neurons. Once inside the cells, the compound can bind to intracellular proteins and accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as synaptic vesicles in neurons, where it can exert its effects on neurotransmitter release. Targeting signals and post-translational modifications may direct the compound to these specific locations, ensuring its proper function in cellular processes .

properties

IUPAC Name

2-indol-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-5,7H,6,8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNBCHJJMKWATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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